3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with the molecular formula C16H11ClN4O2 and a molecular weight of 326.74 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a cyanoethyl group, and a cyanoacrylic acid moiety
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring.
Introduction of the cyanoethyl group: The pyrazole intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group.
Formation of the cyanoacrylic acid moiety: The final step involves the reaction of the intermediate with malononitrile and subsequent cyclization to form the cyanoacrylic acid moiety.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid include:
(2Z)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid: This compound has a similar structure but with a 3-chlorophenyl group instead of a 4-chlorophenyl group.
Other pyrazole derivatives: Compounds with similar pyrazole ring structures and various substituents can exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11ClN4O2 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
(E)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23)/b12-8+ |
InChI Key |
JJFLKWZLSDRZGB-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)Cl |
Origin of Product |
United States |
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